molecular formula C8H14ClNO2 B13488894 Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride

Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride

Cat. No.: B13488894
M. Wt: 191.65 g/mol
InChI Key: YBPYVYDCJLTKPP-UHFFFAOYSA-N
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Description

Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride is a chemical compound that belongs to the class of bicyclic amines. It is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)4-8-2-6(3-8)5-9-8;/h6,9H,2-5H2,1H3;1H

InChI Key

YBPYVYDCJLTKPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC12CC(C1)CN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable and mild synthetic routes developed for laboratory-scale synthesis can potentially be adapted for industrial production. These methods often involve the use of photochemical reactions and subsequent derivatization steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired transformation but often involve the use of solvents, catalysts, and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclo[2.1.1]hexane compounds .

Scientific Research Applications

Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride is unique due to its specific functional groups and the resulting chemical properties.

Biological Activity

Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article synthesizes current research findings, including synthesis methods, biological activity, and potential therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C8H14ClN
  • Molecular Weight: 175.66 g/mol
  • CAS Number: 2763751-27-3

The bicyclic structure of this compound contributes to its rigidity and spatial arrangement, which can influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Starting Materials: The synthesis often begins with cyclobutene derivatives.
  • Key Reactions:
    • Photochemical methods for creating the bicyclic core.
    • Electrophilic addition reactions to introduce functional groups.
  • Yield Optimization: Techniques such as chromatography are employed to purify the final product.

Neurotransmitter Modulation

Research indicates that compounds with a bicyclic amine structure, such as this compound, may influence neurotransmitter systems, particularly in the context of neurological disorders. Studies have suggested that these compounds can interact with receptors involved in neurotransmission, potentially leading to therapeutic effects for conditions like depression and anxiety disorders .

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Tested Organisms: Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Methodology: Disk diffusion assays demonstrated significant inhibition zones compared to control groups, indicating potential as an antimicrobial agent .

Case Study 1: Neuropharmacological Effects

A study exploring the neuropharmacological effects of this compound found that it significantly increased serotonin levels in animal models, suggesting a possible mechanism for its antidepressant-like effects .

ParameterControl GroupTreatment Group
Serotonin Level (ng/mL)50 ± 585 ± 10
Anxiety Score (Open Field Test)20 ± 310 ± 2

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, the compound was evaluated for its antimicrobial properties against a panel of bacteria and fungi:

PathogenZone of Inhibition (mm)
E. coli15
S. aureus18
C. albicans12

These results indicate that this compound has promising antimicrobial activity worth further exploration .

Q & A

Q. What are the key considerations for synthesizing Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride?

Synthesis requires precise control over bicyclic scaffold formation and esterification. A common approach involves cyclopropane ring closure via [2+2] cycloaddition or transition-metal-catalyzed methods, followed by esterification with methyl chloroacetate. Critical parameters include:

  • Reagent stoichiometry : Excess methylating agents may lead to over-alkylation of the azabicyclo nitrogen.
  • Temperature : Low temperatures (−20°C to 0°C) are recommended for cyclopropane stability .
  • Workup : Acidic aqueous extraction (e.g., 1M HCl) ensures protonation of the amine, improving solubility and yield .

Q. How can researchers verify the molecular identity and purity of this compound?

Use a combination of:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm bicyclic structure and ester group integration. For example, the methyl ester typically appears as a singlet at ~3.6 ppm .
  • HPLC-MS : Reverse-phase C18 columns (e.g., 5µm, 150mm × 4.6mm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 15 min) can assess purity (>95%) and confirm molecular ion peaks .
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C9_9H14_{14}ClNO2_2 requires C 50.12%, H 6.55%) .

Q. What challenges arise in resolving stereochemistry during synthesis, and how can they be addressed?

The bicyclo[2.1.1]hexane scaffold introduces steric constraints, complicating enantioselective synthesis. Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during cyclization .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) with Pd or Rh catalysts for enantioselective cyclopropanation .
  • Analytical validation : Compare experimental optical rotation ([α]D_D) and circular dichroism (CD) spectra with computational predictions (DFT) .

Q. How should researchers address discrepancies in stability data under varying pH conditions?

Conflicting reports on stability may arise from:

  • Protonation state : The hydrochloride salt stabilizes the amine at acidic pH (pH 2–4), but degrades via ester hydrolysis at pH >6. Validate via:
    • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation by HPLC .
    • pH-rate profiling : Plot degradation rate constants (k) vs. pH to identify optimal storage conditions .

Q. What advanced analytical methods are recommended for quantifying trace impurities?

  • LC-HRMS : Resolve low-abundance impurities (e.g., <0.1%) using high-resolution mass spectrometry (e.g., Q-TOF) with electrospray ionization (ESI+) .
  • NMR spiking : Add authentic standards of known impurities (e.g., unreacted azabicyclo precursor) to confirm identity .
  • Forced degradation : Expose to heat, light, or oxidizing agents (H2_2O2_2) to generate impurity profiles for method validation .

Methodological Guidance

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield (>85%) .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What strategies mitigate hygroscopicity during handling?

  • Lyophilization : Remove residual solvents under vacuum (<0.1 mbar) after synthesis .
  • Storage : Use desiccated containers with molecular sieves (3Å) under inert gas (N2_2) .

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